Fmoc-4-phosphono-Phe(Bzl)-OH
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Overview
Description
Fmoc-4-phosphono-Phe(Bzl)-OH: is a synthetic amino acid derivative used primarily in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a phosphono group attached to the phenyl ring, and a benzyl ester. This unique structure makes it valuable in various biochemical and medicinal research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-phosphono-Phe(Bzl)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group.
Phosphorylation: The phenyl ring is phosphorylated using a suitable phosphorylating agent.
Benzyl Ester Formation: The carboxyl group is esterified with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phosphono group can undergo oxidation to form phosphonic acid derivatives.
Reduction: The benzyl ester can be reduced to yield the corresponding carboxylic acid.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Free carboxylic acid.
Substitution: Free amino acid.
Scientific Research Applications
Chemistry
Fmoc-4-phosphono-Phe(Bzl)-OH is used in solid-phase peptide synthesis (SPPS) to introduce phosphono groups into peptides, which can alter their biochemical properties.
Biology
In biological research, this compound is used to study protein phosphorylation and its effects on protein function and signaling pathways.
Medicine
The compound is explored for its potential in developing peptide-based drugs, particularly those targeting phosphorylated proteins.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics and diagnostic agents.
Mechanism of Action
The mechanism by which Fmoc-4-phosphono-Phe(Bzl)-OH exerts its effects involves the incorporation of the phosphono group into peptides. This modification can mimic natural phosphorylation, affecting protein-protein interactions, enzyme activity, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-phosphono-Tyr(Bzl)-OH: Similar structure but with a tyrosine backbone.
Fmoc-4-phosphono-Ser(Bzl)-OH: Similar structure but with a serine backbone.
Uniqueness
Fmoc-4-phosphono-Phe(Bzl)-OH is unique due to its phenylalanine backbone, which provides distinct hydrophobic interactions and steric effects compared to tyrosine and serine derivatives. This uniqueness makes it valuable for studying specific protein interactions and developing targeted therapeutics.
Properties
CAS No. |
943148-45-6 |
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Molecular Formula |
C31H28NO7P |
Molecular Weight |
557.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H28NO7P/c33-30(34)29(18-21-14-16-23(17-15-21)40(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)/t29-/m0/s1 |
InChI Key |
SUZIBVOZBLUGME-LJAQVGFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
SMILES |
C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
Synonyms |
Fmoc-Ppa(Bzl)-OH |
Origin of Product |
United States |
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